Cas no 1805486-72-9 (6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide)
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide
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- Inchi: 1S/C7H8F2N2O3S/c1-3-2-4(6(8)9)11-7(5(3)12)15(10,13)14/h2,6,12H,1H3,(H2,10,13,14)
- InChI Key: ARLARQWXUHYWNN-UHFFFAOYSA-N
- SMILES: S(C1C(=C(C)C=C(C(F)F)N=1)O)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 317
- XLogP3: 1
- Topological Polar Surface Area: 102
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027115-250mg |
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide |
1805486-72-9 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029027115-500mg |
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide |
1805486-72-9 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
| Alichem | A029027115-1g |
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide |
1805486-72-9 | 95% | 1g |
$3,126.60 | 2022-04-01 |
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide
Introduction to 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide (CAS No. 1805486-72-9)
6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1805486-72-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities. The presence of a difluoromethyl group, a hydroxy moiety, and a methyl substituent in the pyridine ring contributes to its unique chemical properties and potential therapeutic applications.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the development of small-molecule inhibitors targeting various biological pathways. Recent advancements in drug design have highlighted the utility of fluorinated aromatic compounds in improving pharmacokinetic profiles, including bioavailability and resistance to enzymatic degradation. The incorporation of fluorine atoms into heterocyclic scaffolds, such as pyridine, has been demonstrated to modulate electronic and steric properties, thereby influencing receptor interactions.
The hydroxy group in 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide introduces polarity and hydrogen bonding capabilities, which are critical for interactions with biological targets. Hydroxylated pyridines are commonly found in natural products and pharmacologically active compounds, where they play a pivotal role in mediating binding affinity and selectivity. The synergistic effect of the difluoromethyl and hydroxy substituents may enhance the compound's ability to interact with specific enzymes or receptors, making it a promising candidate for further investigation.
The methyl group at the 4-position of the pyridine ring further influences the compound's physicochemical properties, including lipophilicity and solubility. Methyl substitution is a common strategy in medicinal chemistry to fine-tune molecular interactions and improve pharmacological activity. The combination of these structural elements—difluoromethyl, hydroxy, and methyl—makes 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide a structurally intriguing molecule with potential applications in the development of novel therapeutic agents.
Recent studies have demonstrated the importance of sulfonamides as pharmacophores in drug discovery. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, including enzymes and receptors. The sulfonamide group in this compound may contribute to its binding affinity by interacting with polar residues in protein active sites. Additionally, sulfonamides have been widely used in the treatment of bacterial infections, diabetes, and other diseases due to their diverse biological activities.
The chemical synthesis of 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide involves multi-step reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies may include nucleophilic substitution reactions, condensation reactions, and protection-deprotection steps to introduce the desired functional groups at specific positions on the pyridine ring. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating their exploration in medicinal chemistry.
In conclusion, 6-(Difluoromethyl)-3-hydroxy-4-methylpyridine-2-sulfonamide (CAS No. 1805486-72-9) represents a structurally unique compound with potential therapeutic applications. The presence of key functional groups such as the difluoromethyl, hydroxy, and methyl substituents, along with the sulfonamide moiety, contributes to its diverse biological activities. Ongoing research in this area continues to uncover new opportunities for leveraging such compounds in drug discovery and development.
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